molecular formula C19H14ClN5OS B3507416 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1-naphthylacetamide

2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1-naphthylacetamide

Cat. No. B3507416
M. Wt: 395.9 g/mol
InChI Key: OSUYXRVDIBNSMO-UHFFFAOYSA-N
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Description

The compound “2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1-naphthylacetamide” is a complex organic molecule that contains several functional groups. It has a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a thioether group, which is then connected to a naphthyl group and an acetamide group. The presence of a chlorophenyl group indicates that there is a benzene ring with a chlorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring, for example, is a heterocycle and can participate in various interactions. The thioether group could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring might contribute to its acidity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many tetrazole derivatives have been studied for their potential biological activities .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, due to the biological activity of many tetrazole derivatives .

properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-8-10-15(11-9-14)25-19(22-23-24-25)27-12-18(26)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUYXRVDIBNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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